2-(3-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)pyrazine
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Overview
Description
2-(3-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)pyrazine is a complex organic compound that features a pyrazine ring substituted with a phenoxy group, which is further substituted with an aziridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)pyrazine typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The aziridine moiety can be introduced through ring-opening reactions of epoxides with azides, followed by reduction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(3-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)pyrazine can undergo various types of chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form aziridine N-oxides.
Reduction: The aziridine ring can be reduced to form amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products Formed
Oxidation: Aziridine N-oxides.
Reduction: Amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly as an anticancer agent.
Mechanism of Action
The mechanism of action of 2-(3-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)pyrazine is not fully understood. it is believed to interact with molecular targets such as enzymes and proteins, potentially inhibiting their activity. The aziridine moiety is known for its reactivity, which may play a role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)-N-methylacetamide
- 2-(3-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)benzene
Uniqueness
2-(3-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)pyrazine is unique due to the presence of both a pyrazine ring and an aziridine moiety. This combination of structural features imparts unique chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[3-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-2-15(21-12-14-11-20(14)10-13-4-5-13)8-16(3-1)22-17-9-18-6-7-19-17/h1-3,6-9,13-14H,4-5,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSBYPQHONVKNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CC2COC3=CC(=CC=C3)OC4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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